molecular formula C11H28O3Si3 B1296553 Tris(trimethylsiloxy)ethylene CAS No. 69097-20-7

Tris(trimethylsiloxy)ethylene

Cat. No.: B1296553
CAS No.: 69097-20-7
M. Wt: 292.59 g/mol
InChI Key: FCZGHPGTZRTDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(trimethylsiloxy)ethylene is a useful research compound. Its molecular formula is C11H28O3Si3 and its molecular weight is 292.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Tris(trimethylsilyloxy)ethylene, also known as Tris(trimethylsiloxy)ethylene or 2,2,7,7-tetramethyl-4-((trimethylsilyl)oxy)-3,6-dioxa-2,7-disilaoct-4-ene, is a chemical compound with the molecular formula C11H28O3Si3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Properties

IUPAC Name

1,2-bis(trimethylsilyloxy)ethenoxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28O3Si3/c1-15(2,3)12-10-11(13-16(4,5)6)14-17(7,8)9/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZGHPGTZRTDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC=C(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219144
Record name (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69097-20-7
Record name 2,2,7,7-Tetramethyl-4-[(trimethylsilyl)oxy]-3,6-dioxa-2,7-disilaoct-4-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69097-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [vinyl-2-ylidenetris(oxy)]tris[trimethylsilane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reagent 1,1,2-tris-trimethylsilyloxyethylene (80) and its use for the conversion of acid chlorides to hydroxyketone (for example 96 to 98 and 90 to 92) are claimed in this invention. The reagent preparation is described hereinbelow in Flowsheet M. The reaction of glycolic acid with 1,1,1,3,3,3-hexamethyldisilazone and trimethylsilylchloride in pyridine gives bis-trimethylsilated glycolic acid (113). Addition of (113) to a tetrahydrofuran solution of one equivalent of lithium 1,1,1,3,3,3-hexamethyldisilazane amide at -78° C. generates a lithium enolate which is trapped with trimethylsilylchloride to produce the desired reagent (80). ##STR32##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lithium 1,1,1,3,3,3-hexamethyldisilazane amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
lithium enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(trimethylsiloxy)ethylene
Reactant of Route 2
Reactant of Route 2
Tris(trimethylsiloxy)ethylene
Reactant of Route 3
Reactant of Route 3
Tris(trimethylsiloxy)ethylene
Customer
Q & A

Q1: What is the primary application of Tris(trimethylsilyloxy)ethylene in organic synthesis?

A1: Tris(trimethylsilyloxy)ethylene is primarily utilized for the one-carbon chain extension of carboxylic acid chlorides to yield terminal α-hydroxy ketones. [, ] This reaction proceeds under Lewis acid catalysis and can be performed even in the absence of a solvent. []

Q2: Are there any advantages to using Triethylamine in conjunction with Tris(trimethylsilyloxy)ethylene for the synthesis of α-hydroxy ketones from acid chlorides?

A2: Yes, incorporating Triethylamine offers several benefits. Firstly, it enhances the reactivity of the acid chloride, facilitating the reaction. Secondly, it serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction. [] This scavenging action is crucial as HCl can decompose the silylated enol intermediate. Thirdly, Triethylamine protects the silylated enol, thereby eliminating the need for an excess of Tris(trimethylsilyloxy)ethylene. []

Q3: What are the key physical properties and storage recommendations for Tris(trimethylsilyloxy)ethylene?

A3: Tris(trimethylsilyloxy)ethylene is a colorless liquid with a boiling point of 54-56°C at 0.1 mmHg and a density of 0.886 g/cm3. [] It is soluble in common organic solvents but reacts with and is insoluble in water. [] Given its reactivity with protic solvents, it's crucial to store Tris(trimethylsilyloxy)ethylene in a sealed container away from atmospheric moisture. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.